molecular formula C10H12N2O3 B14791492 D-4-Carbamoylphenylalanine

D-4-Carbamoylphenylalanine

Cat. No.: B14791492
M. Wt: 208.21 g/mol
InChI Key: OZVAXCWACWDNIQ-UHFFFAOYSA-N
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Description

D-4-Carbamoylphenylalanine: is a derivative of phenylalanine, an essential aromatic amino acid It is characterized by the presence of a carbamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: D-4-Carbamoylphenylalanine can be synthesized through enzymatic and chemical methods. One common approach involves the enzymatic synthesis using D-hydantoinase from Burkholderia cepacia. This enzyme is immobilized onto EAH Sepharose 4B using the carbodiimide method. The enzymatic process is conducted in a packed-bed reactor connected to a DEAE Sepharose FF column for in situ product recovery. This method is effective for pH control and improves the conversion rate .

Industrial Production Methods: Industrial production of this compound typically involves the bioconversion of D,L-5-monosubstituted hydantoin derivatives. The process includes the use of hydantoinase and subsequent racemization to obtain optically pure this compound .

Chemical Reactions Analysis

Types of Reactions: D-4-Carbamoylphenylalanine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of D-4-Carbamoylphenylalanine involves its interaction with specific enzymes and proteins. For example, it acts as a substrate for N-carbamoyl-D-amino acid hydrolase, which catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding amino acids. This reaction is crucial in the preparation of beta-lactam antibiotics .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(4-carbamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVAXCWACWDNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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